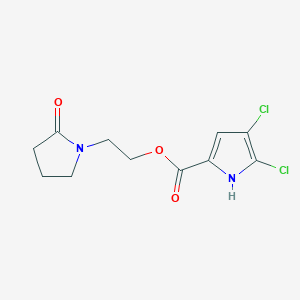
2-(2-oxopyrrolidin-1-yl)ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-oxopyrrolidin-1-yl)ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyrrole ring substituted with dichloro groups and an ester linkage to a pyrrolidinone moiety. Its unique structure makes it an interesting subject for research in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxopyrrolidin-1-yl)ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate typically involves the esterification of 4,5-dichloro-1H-pyrrole-2-carboxylic acid with 2-(2-oxopyrrolidin-1-yl)ethanol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the esterification is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reaction time, which is crucial for maintaining the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-oxopyrrolidin-1-yl)ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The dichloro groups on the pyrrole ring can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of pyrrole-2,5-dicarboxylic acid derivatives.
Reduction: Conversion to 2-(2-hydroxypyrrolidin-1-yl)ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-oxopyrrolidin-1-yl)ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-oxopyrrolidin-1-yl)ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Hydroxy-3-tert-butyl-5-methylphenyl)-5-chloro-2H-benzotriazole
- 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
- 2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol
Uniqueness
Compared to similar compounds, 2-(2-oxopyrrolidin-1-yl)ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate stands out due to its unique combination of a pyrrole ring with dichloro substitutions and an ester linkage to a pyrrolidinone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O3/c12-7-6-8(14-10(7)13)11(17)18-5-4-15-3-1-2-9(15)16/h6,14H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFHVVMIKOZHQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCOC(=O)C2=CC(=C(N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
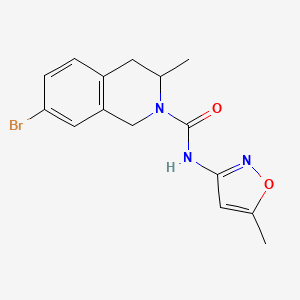
![N-butan-2-yl-2-[3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]acetamide](/img/structure/B7055842.png)
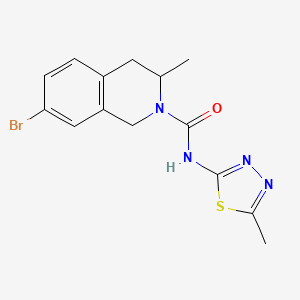
![(2R,3S)-4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl]-2-methylmorpholine-3-carboxamide](/img/structure/B7055851.png)
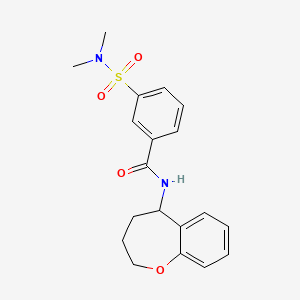
![2-[4-(3-Ethylpyridine-2-carbonyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7055868.png)
![(2R,3S)-4-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methyl]-2-methylmorpholine-3-carboxamide](/img/structure/B7055873.png)
![1-(3-Tert-butyl-1,2,4-thiadiazol-5-yl)-3-[2-(2-tert-butyl-1,3-thiazol-4-yl)ethyl]urea](/img/structure/B7055880.png)
![1,3-Dimethyl-4-[[1-(2-methylpropyl)-5-propan-2-ylpyrazol-4-yl]amino]-2,6-dioxopyrimidine-5-carbonitrile](/img/structure/B7055886.png)
![N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylpiperidine-1-carboxamide](/img/structure/B7055894.png)
![N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide](/img/structure/B7055902.png)
![N-[2-(dimethylamino)ethyl]-N-(oxolan-2-ylmethyl)-2H-triazole-4-carboxamide](/img/structure/B7055931.png)
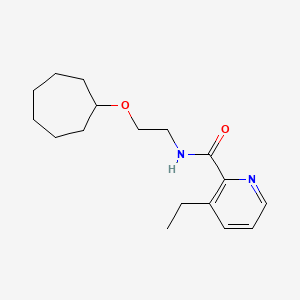
![5-[[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carbonyl]amino]pyridine-2-carboxamide](/img/structure/B7055939.png)
